Isovaleramide Matches Phenytoin's Anticonvulsant Efficacy at an Oral Dose of 100 mg/kg in the MES Model
In the maximal electroshock seizure (MES) model in mice, a standard assay for anticonvulsant efficacy, isovaleramide demonstrated a 90% protection index when administered orally at 100 mg/kg. This level of protection was directly comparable to the reference standard sodium phenytoin, which achieved 100% protection at a lower oral dose of 20 mg/kg [1]. This confirms that isovaleramide possesses robust, centrally-mediated anticonvulsant activity in a well-validated preclinical model.
| Evidence Dimension | Anticonvulsant efficacy (Protection index) |
|---|---|
| Target Compound Data | 90% protection index (100 mg/kg, p.o.) |
| Comparator Or Baseline | Sodium Phenytoin: 100% protection index (20 mg/kg, p.o.); Vehicle control: 20% |
| Quantified Difference | Comparable protection at a 5x higher dose |
| Conditions | In vivo maximal electroshock seizure (MES) model in mice |
Why This Matters
This provides a quantitative benchmark for researchers needing a non-hydantoin anticonvulsant with validated in vivo efficacy comparable to a clinical gold standard.
- [1] Giraldo SE, Rincón J, Puebla P, Marder M, Wasowski C, Vergel N, Guerrero MF. [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. Biomedica. 2010;30(2):245-250. View Source
